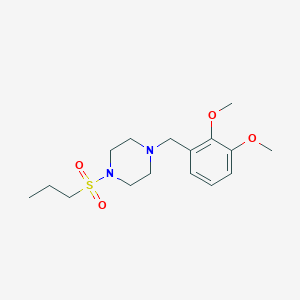
1-(2,3-dimethoxybenzyl)-4-(propylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , 1-(2,3-dimethoxybenzyl)-4-(propylsulfonyl)piperazine, is part of a broader class of chemical compounds known for their varied pharmacological properties. Compounds within this class, such as those derived from piperazine and benzylpiperazine, have been extensively studied for their receptor binding affinities, showcasing the importance of structural variations in determining activity and selectivity (Borrmann et al., 2009).
Synthesis Analysis
The synthesis of compounds related to 1-(2,3-dimethoxybenzyl)-4-(propylsulfonyl)piperazine involves multiple steps, including nucleophilic substitution reactions and the introduction of sulfonyl and methoxy groups. For example, hyperbranched polymers synthesized from related monomers indicate a complex reaction mechanism that could be applicable in the synthesis of our compound of interest (Yan & Gao, 2000).
Molecular Structure Analysis
Molecular structure is crucial in determining the biological activity of these compounds. The structure-activity relationships (SAR) provide insights into how modifications in the molecular structure can influence binding affinity and selectivity towards different receptors. For example, the introduction of different sulfonyl and benzyl groups has been explored for enhancing receptor affinity and selectivity (McCombie et al., 2002).
Chemical Reactions and Properties
The chemical reactions involving 1-(2,3-dimethoxybenzyl)-4-(propylsulfonyl)piperazine and its derivatives often involve nucleophilic substitutions and the addition of various functional groups to alter the compound's properties. These reactions are pivotal in modifying the compound's biological activity and solubility (Shirini et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, can significantly affect the compound's application in pharmaceutical formulations. Studies on related compounds have shown that modifications in the structure can lead to differences in crystalline forms, which in turn affect the drug's bioavailability and stability (Naveen et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-propylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-4-12-23(19,20)18-10-8-17(9-11-18)13-14-6-5-7-15(21-2)16(14)22-3/h5-7H,4,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWVBZGEUCBXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

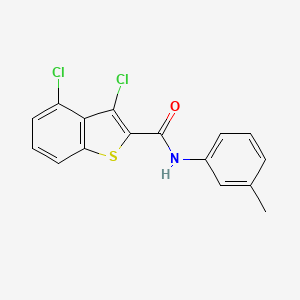
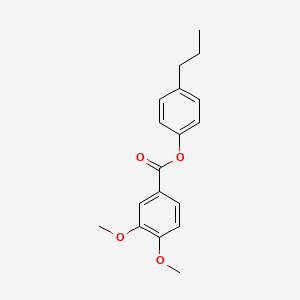
![(4S)-1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5619263.png)
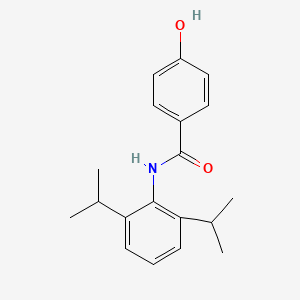
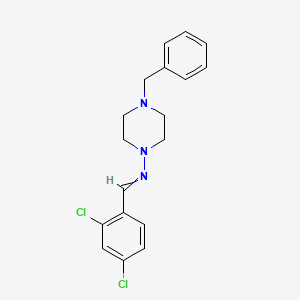
![2-benzyl-8-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5619291.png)

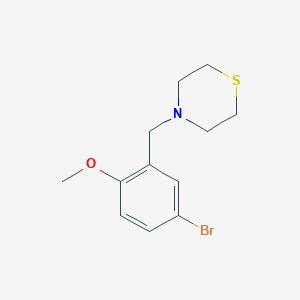
![3-{[(2-methoxyethyl)amino]sulfonyl}-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide](/img/structure/B5619304.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-fluorobenzamide](/img/structure/B5619310.png)
![5-benzyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5619321.png)
![3-[(1-cyclohexyl-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B5619336.png)
![3-{[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]methoxy}-2-ethyl-6-methylpyridine](/img/structure/B5619343.png)
![(1S*,5R*)-6-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5619352.png)